(-)-Scopolamine methyl bromide

Muscarinic Receptor Pharmacology Radioligand Binding Receptor Subtype Profiling

Standard tertiary antimuscarinics (atropine, scopolamine) confound in vivo data by crossing the blood-brain barrier. (-)-Scopolamine methyl bromide's permanent positive charge ensures peripheral restriction. - Sub-nanomolar non-selective antagonist (Kd = 0.22-0.37 nM at M1-M5). - Radioligand ([3H]NMS) for Bmax/Kd determination; no CNS sedation/behavioral effects. - Reference standard for peripherally-restricted drug discovery (COPD, OAB, IBS).

Molecular Formula C18H24BrNO4
Molecular Weight 398.3 g/mol
Cat. No. B10763339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Scopolamine methyl bromide
Molecular FormulaC18H24BrNO4
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1
InChIKeyCXYRUNPLKGGUJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Scopolamine Methyl Bromide: Peripherally-Restricted Muscarinic Antagonist


(-)-Scopolamine methyl bromide (CAS 155-41-9), also known as methscopolamine bromide or N-methylscopolamine, is a quaternary ammonium derivative of the tropane alkaloid scopolamine . It acts as a competitive, non-selective antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5), with dissociation constants (Kd) in the sub-nanomolar range [1]. The compound's permanent positive charge markedly restricts its passage across the blood-brain barrier, confining its pharmacological activity primarily to peripheral muscarinic receptors . This peripheral restriction makes it a valuable research tool for dissecting peripheral versus central muscarinic signaling pathways and for applications where central nervous system (CNS) confounding effects must be minimized .

(-)-Scopolamine Methyl Bromide vs. CNS-Penetrant Muscarinic Antagonists


Substituting (-)-scopolamine methyl bromide with its tertiary amine parent, scopolamine hydrobromide, or with other centrally-active antimuscarinics like atropine, fundamentally alters the experimental outcome due to a critical difference in blood-brain barrier (BBB) permeability [1]. (-)-Scopolamine methyl bromide's quaternary ammonium structure confers a permanent positive charge that severely limits CNS penetration, while tertiary amines readily cross the BBB to produce central effects such as sedation, memory impairment, and anxiolysis . Consequently, in vivo studies employing tertiary amines cannot isolate peripheral muscarinic actions from central ones, confounding interpretation. The quantitative evidence presented in Section 3 demonstrates that while receptor binding affinities may be comparable, the functional selectivity conferred by peripheral restriction is the decisive factor for experimental design and procurement decisions [2].

(-)-Scopolamine Methyl Bromide: Affinity, CNS Exclusion & Potency


Muscarinic M1-M5 Subtype Binding Affinity

(-)-Scopolamine methyl bromide demonstrates high-affinity binding to all five human muscarinic receptor subtypes (M1-M5), with dissociation constants (Kd) ranging from 0.22 to 0.37 nM. When compared to the reference antagonist atropine, (-)-scopolamine methyl bromide exhibits approximately 2- to 4.5-fold higher affinity (lower Kd) across the M1, M2, M3, and M4 subtypes [1][2].

Muscarinic Receptor Pharmacology Radioligand Binding Receptor Subtype Profiling

CNS Exclusion: Behavioral Inertness in Anxiety Models

In the murine elevated plus-maze test of anxiety, (-)-scopolamine methyl bromide was behaviorally inert across all tested doses, whereas its tertiary amine counterpart, scopolamine hydrobromide, produced significant behavioral changes indicative of enhanced anxiety, including reduced open arm entries and increased risk assessment behaviors [1]. This functional dichotomy provides direct evidence of (-)-scopolamine methyl bromide's restricted CNS penetration.

Behavioral Pharmacology Blood-Brain Barrier Anxiety Models

Potent Inhibition of Oxotremorine-Induced Gastric Ulcers

(-)-Scopolamine methyl bromide potently inhibits oxotremorine-induced gastric ulcer formation in rats, with an ED50 of 0.4 μg/kg [1]. This demonstrates high in vivo potency at a peripheral target.

Gastrointestinal Pharmacology In Vivo Efficacy Ulcer Models

Poor Oral Absorption and Peripheral Restriction

(-)-Scopolamine methyl bromide exhibits poor and unreliable oral absorption, with total absorption estimated at only 10-25% [1]. This property is a direct consequence of its quaternary ammonium structure and further reinforces its peripheral restriction, as it minimizes systemic exposure and potential for off-target CNS effects following oral administration.

Pharmacokinetics Oral Bioavailability Drug Absorption

(-)-Scopolamine Methyl Bromide: Research and Procurement Scenarios


Radioligand Binding Assays for Muscarinic Receptors

Due to its sub-nanomolar affinity for all five muscarinic receptor subtypes (Kd = 0.22–0.37 nM), (-)-scopolamine methyl bromide is an ideal radioligand ([3H]N-methylscopolamine) for characterizing muscarinic receptor density (Bmax) and affinity (Kd) in tissue homogenates or cell membranes. Its non-selective binding profile allows for comprehensive receptor population analysis, while its quaternary structure minimizes non-specific binding to CNS tissues [1].

In Vivo Peripheral Muscarinic Blockade

For experiments where central muscarinic effects would confound data interpretation (e.g., cardiovascular, gastrointestinal, or autonomic reflex studies), (-)-scopolamine methyl bromide is the preferred antagonist. Its demonstrated behavioral inertness in anxiety models (elevated plus-maze) confirms its inability to cross the blood-brain barrier at behaviorally active doses, enabling clean dissection of peripheral cholinergic pathways [2]. This property is critical for studies of peripheral nerve function, smooth muscle contractility, and glandular secretion.

Functional Antagonism in Organ Bath Studies

The compound's high potency at muscarinic receptors makes it suitable for functional antagonism studies in isolated tissue preparations, such as guinea pig ileum or trachea, where it can be used to block carbachol- or acetylcholine-induced contractions. Its quaternary ammonium structure ensures that any observed effects are mediated solely by peripheral receptor blockade, without the confounding influence of central neuronal input .

Positive Control for Peripheral Antimuscarinic Activity

In drug discovery programs aimed at developing novel peripherally-restricted muscarinic antagonists (e.g., for COPD, overactive bladder, or irritable bowel syndrome), (-)-scopolamine methyl bromide serves as a well-characterized reference standard. Its established pharmacokinetic profile (10-25% oral absorption) and receptor binding data provide a benchmark for evaluating new chemical entities' peripheral selectivity and potency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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